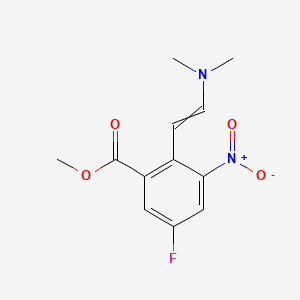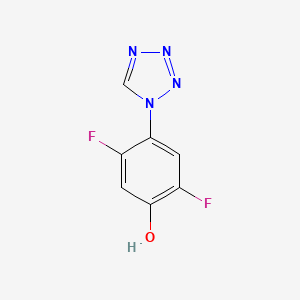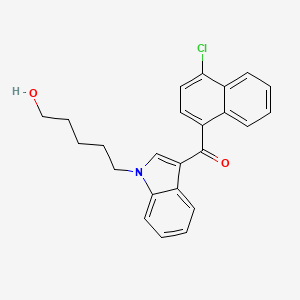
JWH 398 N-(5-hydroxypentyl) metabolite
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacology
Scientific Field
Pharmacology
Application Summary
In pharmacology, JWH 398 N-(5-hydroxypentyl) metabolite is studied for its potential effects on cannabinoid receptors CB1 and CB2. As a metabolite of JWH 398, a synthetic cannabinoid, it may offer insights into the pharmacokinetics and pharmacodynamics of cannabinoid compounds .
Methods of Application
Researchers utilize in vitro assays to determine the affinity and activity of the metabolite at cannabinoid receptors. These assays often involve radioligand binding studies and G-protein coupled receptor signaling assays.
Results Summary
The metabolite has shown to retain activity at cannabinoid receptors, suggesting it could influence physiological processes modulated by these receptors. However, quantitative data on its efficacy and potency are limited and require further investigation .
Toxicology
Scientific Field
Toxicology
Application Summary
Toxicological studies focus on the safety profile of JWH 398 N-(5-hydroxypentyl) metabolite. It helps in understanding the potential toxic effects and the metabolic pathways of synthetic cannabinoids .
Methods of Application
Toxicologists employ both in vitro and in vivo models to study the metabolite’s toxicity. This includes cytotoxicity assays, animal exposure models, and analysis of biological samples for metabolite levels.
Results Summary
Findings from these studies are crucial for assessing the risks associated with exposure to synthetic cannabinoids. The metabolite’s presence in biological fluids can also serve as a biomarker for exposure .
Biochemistry
Scientific Field
Biochemistry
Application Summary
Biochemists study the metabolite to understand its role in the body’s metabolic processes, particularly how it is synthesized and broken down within the endocannabinoid system .
Methods of Application
Techniques like mass spectrometry and chromatography are used to identify and quantify the metabolite in biological samples. Enzyme assays may also be conducted to study its biosynthesis and degradation.
Results Summary
The research provides valuable information on the metabolic fate of synthetic cannabinoids and their metabolites, which is essential for drug development and forensic investigations .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
Medicinal chemists explore the structure-activity relationship (SAR) of JWH 398 N-(5-hydroxypentyl) metabolite to design new therapeutic agents that target cannabinoid receptors .
Methods of Application
SAR studies involve the synthesis of analogs and derivatives of the metabolite, followed by testing their biological activity. Computational modeling is also used to predict receptor interactions.
Results Summary
These studies aim to develop compounds with improved efficacy, reduced toxicity, and better pharmacokinetic properties for potential therapeutic use .
Forensic Science
Scientific Field
Forensic Science
Application Summary
Forensic scientists use JWH 398 N-(5-hydroxypentyl) metabolite as a marker to detect the use of synthetic cannabinoids in legal and forensic contexts .
Methods of Application
Forensic analysis typically involves the detection of the metabolite in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Results Summary
The accurate detection and quantification of this metabolite are critical for legal proceedings and in the investigation of poisoning cases involving synthetic cannabinoids .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
Analytical chemists develop and validate methods for the precise measurement of JWH 398 N-(5-hydroxypentyl) metabolite in various matrices, which is essential for research and clinical diagnostics .
Methods of Application
Method development in analytical chemistry involves optimizing parameters for sample preparation, separation, and detection to achieve high sensitivity and specificity.
Results Summary
The developed methods are rigorously tested for accuracy, precision, linearity, and robustness. These validated methods are then applied in pharmacokinetic studies, clinical trials, and therapeutic drug monitoring .
This analysis provides a detailed look at the diverse applications of JWH 398 N-(5-hydroxypentyl) metabolite across different scientific fields, highlighting the importance of this compound in research and its potential impact on various areas of science and medicine.
Neuropharmacology
Scientific Field
Neuropharmacology
Application Summary
Neuropharmacologists investigate the effects of JWH 398 N-(5-hydroxypentyl) metabolite on the central nervous system, particularly its influence on neurotransmitter systems and neural pathways .
Methods of Application
Studies often involve electrophysiological recordings from neural tissues or imaging techniques to observe changes in brain activity upon exposure to the metabolite.
Results Summary
The metabolite may affect neural signaling pathways, potentially altering mood, perception, and cognition. However, the exact mechanisms and long-term effects require further research .
Clinical Research
Scientific Field
Clinical Research
Application Summary
Clinical researchers explore the therapeutic potential of JWH 398 N-(5-hydroxypentyl) metabolite for conditions modulated by cannabinoid receptors, such as pain, inflammation, and neurological disorders .
Methods of Application
Clinical trials are conducted to assess the efficacy and safety of the metabolite in human subjects. This includes dose-response studies and monitoring for adverse effects.
Results Summary
While preclinical studies show promise, clinical outcomes are varied, and more extensive human trials are needed to establish therapeutic viability .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
Environmental chemists study the presence and impact of JWH 398 N-(5-hydroxypentyl) metabolite in ecosystems, particularly its stability and degradation in environmental matrices .
Methods of Application
Analytical methods are used to detect and quantify the metabolite in soil, water, and air samples. Studies also examine the compound’s biodegradability and potential bioaccumulation.
Results Summary
The metabolite’s environmental persistence and potential ecotoxicological effects are under investigation, with preliminary data suggesting it may have a low degradation rate .
Behavioral Science
Scientific Field
Behavioral Science
Application Summary
Behavioral scientists assess the influence of JWH 398 N-(5-hydroxypentyl) metabolite on animal behavior, which can provide insights into its psychoactive properties .
Methods of Application
Animal models are used to study changes in behavior patterns, such as anxiety-like or reward-seeking behaviors, following administration of the metabolite.
Results Summary
Results indicate that the metabolite can alter behavior, but the relationship between these changes and cannabinoid receptor activity is not fully understood .
Cheminformatics
Scientific Field
Cheminformatics
Application Summary
Cheminformatics involves the application of computational techniques to predict the properties and biological activities of JWH 398 N-(5-hydroxypentyl) metabolite .
Methods of Application
Molecular modeling and simulation are used to predict the metabolite’s interaction with various biological targets. Databases are also analyzed for structure-activity relationships.
Results Summary
Predictive models help in understanding the metabolite’s potential effects and guide the design of new synthetic cannabinoids with desired properties .
Regulatory Science
Scientific Field
Regulatory Science
Application Summary
Regulatory scientists evaluate the legal status and control measures for JWH 398 N-(5-hydroxypentyl) metabolite, considering its potential for abuse and public health impact .
Methods of Application
Regulatory assessments involve reviewing scientific evidence, legal frameworks, and policy implications related to the metabolite and its parent compound.
Results Summary
The metabolite’s regulatory status is determined based on its risk profile, leading to decisions on its legality and the need for monitoring in various jurisdictions .
These additional applications further illustrate the wide-ranging research interest in JWH 398 N-(5-hydroxypentyl) metabolite and its significance in various scientific disciplines.
Drug Development
Scientific Field
Drug Development
Application Summary
Drug developers are interested in JWH 398 N-(5-hydroxypentyl) metabolite for its potential as a lead compound in the development of new therapeutic drugs that target cannabinoid receptors .
Methods of Application
The process involves synthesizing analogs, conducting high-throughput screening for biological activity, and optimizing compounds for better drug-like properties.
Results Summary
The goal is to create drugs with specific therapeutic effects while minimizing side effects. The metabolite’s structure provides a basis for designing compounds with improved selectivity and potency .
Molecular Biology
Scientific Field
Molecular Biology
Application Summary
Molecular biologists study the interaction of JWH 398 N-(5-hydroxypentyl) metabolite with cellular components to understand its role at a molecular level .
Methods of Application
Techniques such as gene expression profiling and proteomics are used to assess the impact of the metabolite on cellular pathways.
Results Summary
These studies can reveal the metabolite’s influence on gene regulation and protein function, which is crucial for understanding its pharmacological effects .
Psychopharmacology
Scientific Field
Psychopharmacology
Application Summary
Psychopharmacologists examine the effects of JWH 398 N-(5-hydroxypentyl) metabolite on psychological states and mental processes .
Methods of Application
This includes behavioral assays in animal models and, potentially, clinical studies in humans to evaluate the metabolite’s impact on mood, cognition, and perception.
Results Summary
The findings contribute to the understanding of how synthetic cannabinoids may affect mental health and could lead to new treatments for psychiatric conditions .
Public Health
Scientific Field
Public Health
Application Summary
Public health researchers analyze the impact of JWH 398 N-(5-hydroxypentyl) metabolite on population health, especially in the context of its non-medical use .
Methods of Application
Epidemiological studies and surveys are conducted to gather data on the prevalence of use and associated health outcomes.
Results Summary
The research helps inform public health policies and interventions aimed at reducing the harm associated with synthetic cannabinoid use .
Pharmacogenomics
Scientific Field
Pharmacogenomics
Application Summary
Pharmacogenomics focuses on how genetic variation affects individual responses to JWH 398 N-(5-hydroxypentyl) metabolite, aiming to personalize medicine .
Methods of Application
Genotyping and sequencing technologies are used to identify genetic markers that predict the metabolite’s efficacy and risk of adverse effects.
Results Summary
This field seeks to optimize drug therapy based on genetic profiles, potentially improving the safety and effectiveness of treatments involving synthetic cannabinoids .
Veterinary Medicine
Scientific Field
Veterinary Medicine
Application Summary
Veterinary scientists explore the use of JWH 398 N-(5-hydroxypentyl) metabolite for treating conditions in animals that may benefit from cannabinoid receptor modulation .
Methods of Application
Animal trials are conducted to determine the appropriate dosages and to monitor the therapeutic effects and side effects in different species.
Results Summary
The research could lead to new veterinary drugs that provide relief for animals suffering from various ailments, with an emphasis on safety and efficacy .
Propriétés
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQEAJNLISWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017849 | |
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1379604-69-9 | |
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



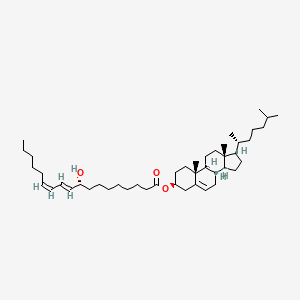
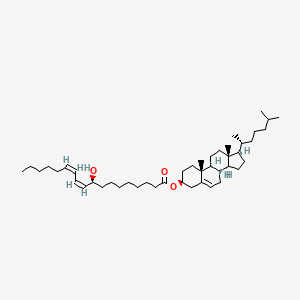
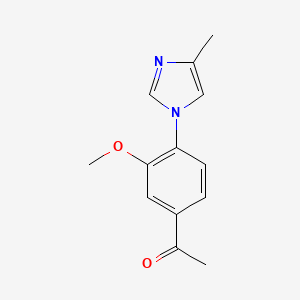
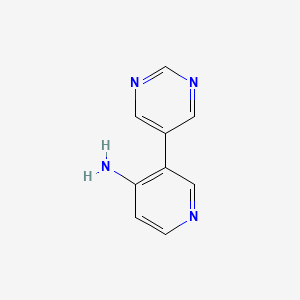


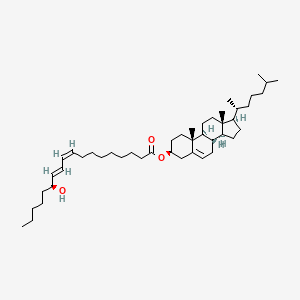
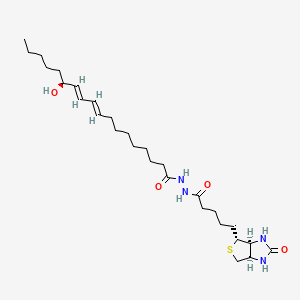
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
